molecular formula C19H19FN2O2S B258724 2-{[(E)-3-(4-FLUOROPHENYL)-2-PROPENOYL]AMINO}-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE

2-{[(E)-3-(4-FLUOROPHENYL)-2-PROPENOYL]AMINO}-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE

Cat. No.: B258724
M. Wt: 358.4 g/mol
InChI Key: NDZKSBIVWLRFNW-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(E)-3-(4-FLUOROPHENYL)-2-PROPENOYL]AMINO}-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a fluorophenyl group, a cyclohepta[b]thiophene ring, and a carboxamide group, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(E)-3-(4-FLUOROPHENYL)-2-PROPENOYL]AMINO}-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the cyclohepta[b]thiophene ring and the introduction of the fluorophenyl and carboxamide groups. Common reagents used in these reactions include fluorobenzene derivatives, thiophene precursors, and various amines. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-{[(E)-3-(4-FLUOROPHENYL)-2-PROPENOYL]AMINO}-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

2-{[(E)-3-(4-FLUOROPHENYL)-2-PROPENOYL]AMINO}-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: The compound may be used in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 2-{[(E)-3-(4-FLUOROPHENYL)-2-PROPENOYL]AMINO}-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
  • 2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Uniqueness

Compared to similar compounds, 2-{[(E)-3-(4-FLUOROPHENYL)-2-PROPENOYL]AMINO}-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE stands out due to its unique cyclohepta[b]thiophene ring structure, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C19H19FN2O2S

Molecular Weight

358.4 g/mol

IUPAC Name

2-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

InChI

InChI=1S/C19H19FN2O2S/c20-13-9-6-12(7-10-13)8-11-16(23)22-19-17(18(21)24)14-4-2-1-3-5-15(14)25-19/h6-11H,1-5H2,(H2,21,24)(H,22,23)/b11-8+

InChI Key

NDZKSBIVWLRFNW-DHZHZOJOSA-N

Isomeric SMILES

C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)/C=C/C3=CC=C(C=C3)F

SMILES

C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)C=CC3=CC=C(C=C3)F

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)C=CC3=CC=C(C=C3)F

Origin of Product

United States

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